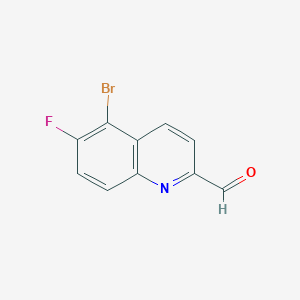
5-Bromo-6-fluoroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoroquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H5BrFNO and a molecular weight of 254.06 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 5-Bromo-6-fluoroquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the functionalization of quinoline derivatives. Classical methods such as the Gould–Jacobs, Friedländer, and Skraup syntheses are often employed to construct the quinoline scaffold . These methods typically involve the use of transition metal catalysts, ionic liquids, or greener chemical processes to achieve the desired functionalization.
Chemical Reactions Analysis
5-Bromo-6-fluoroquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6-fluoroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of fluorescent probes and imaging agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroquinoline-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The bromine and fluorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-6-fluoroquinoline-2-carbaldehyde can be compared with other quinoline derivatives such as:
6-Fluoroquinoline-2-carbaldehyde: Similar in structure but lacks the bromine atom.
5-Bromoquinoline-2-carbaldehyde: Similar but lacks the fluorine atom.
6-Bromoquinoline-2-carbaldehyde: Similar but lacks the fluorine atom.
The presence of both bromine and fluorine atoms in this compound makes it unique and can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C10H5BrFNO |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
5-bromo-6-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrFNO/c11-10-7-2-1-6(5-14)13-9(7)4-3-8(10)12/h1-5H |
InChI Key |
WSNJYOOOPHFGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)F)N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



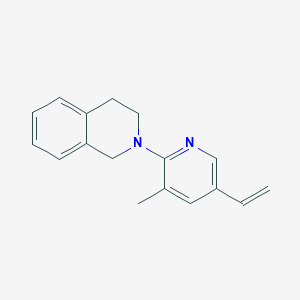
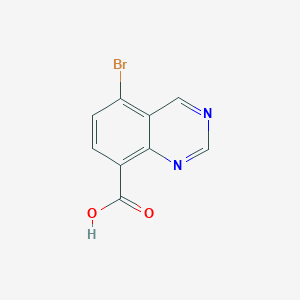
![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)

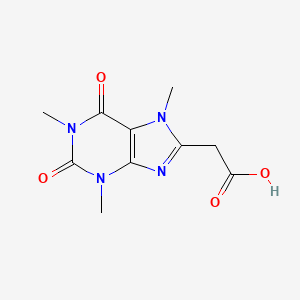
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
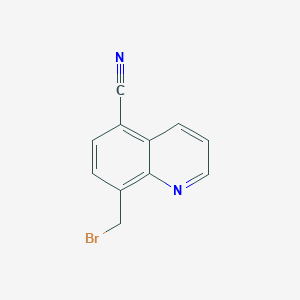
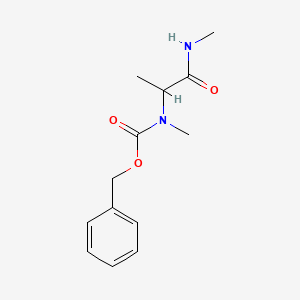
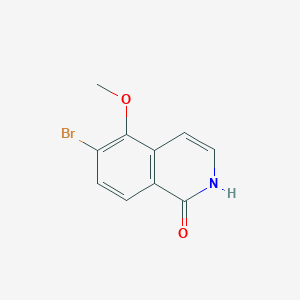
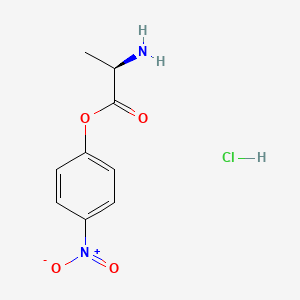
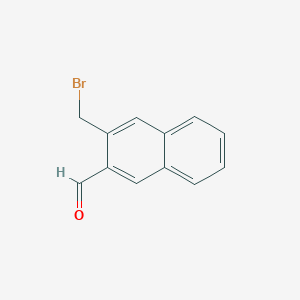
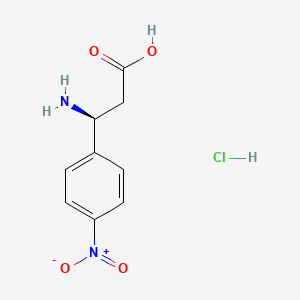
![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
